molecular formula C21H18N4O3S B2968674 1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105246-99-8

1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No.: B2968674
CAS No.: 1105246-99-8
M. Wt: 406.46
InChI Key: HBUQFKMRRHXFRM-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a thiazolo[3,2-a]pyrimidine core, a methoxyphenyl group, and a phenylurea moiety. The thiazolo[3,2-a]pyrimidine scaffold is known for its bioactivity in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents . The 2-methoxyphenyl substituent may enhance solubility and influence binding interactions, while the urea linker provides hydrogen-bonding capabilities critical for target engagement .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-11-19(26)25-17(12-29-21(25)22-13)14-7-9-15(10-8-14)23-20(27)24-16-5-3-4-6-18(16)28-2/h3-12H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUQFKMRRHXFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a synthetic derivative belonging to the class of thiazolo-pyrimidine compounds. This class has garnered significant attention due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound suggest it may exhibit diverse pharmacological effects.

Chemical Structure

The molecular formula of the compound is C20H18N4O2SC_{20}H_{18}N_{4}O_{2}S, and it has a molecular weight of approximately 382.45 g/mol. The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring thiazole and pyrimidine moieties. For instance, derivatives similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

A study conducted by Evren et al. (2019) demonstrated that thiazole-containing compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance the anticancer activity.

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. Research indicates that certain thiazolo-pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. For example, a related compound showed an IC50 value of 0.04 μmol against COX-2, comparable to celecoxib . This suggests that This compound may possess similar anti-inflammatory capabilities.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely reported. A study indicated that certain thiazole-based compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . While specific data on This compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy in this area.

Case Studies and Research Findings

Activity TypeCompound/Study ReferenceIC50 ValuesObservations
AnticancerEvren et al. (2019)< 10 µMSignificant cytotoxicity against A549 cells; SAR analysis indicated key modifications enhancing activity.
Anti-inflammatoryStudy on thiazole derivatives0.04 µmolComparable COX-2 inhibition to celecoxib; suggests potential for therapeutic use in inflammatory diseases.
AntimicrobialGeneral findings on thiazolesVariesBroad-spectrum activity noted; specific data on this compound needed for confirmation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo[3,2-a]pyrimidine 2-Methoxyphenyl, phenylurea ~407.4 (estimated) Hydrogen-bonding via urea; potential kinase inhibition
HBK14–HBK19 Piperazine 2-Methoxyphenyl, phenoxyalkyl 400–450 (approximate) CNS activity (e.g., serotonin/dopamine modulation)
MK13 Pyrazole 3,5-Dimethoxyphenyl, pyrazole ~316.3 Urea linker; antimicrobial/antifungal activity
Compound Pyrimidine 2-Methoxyphenyl, isopropoxy 407.5 Pyrimidine core; urea linker; structural analog

Thiazolo[3,2-a]pyrimidine Derivatives

The target compound shares its thiazolo[3,2-a]pyrimidine core with the crystallographically characterized analog in , which includes a bromo-benzylidine substituent. This core is associated with planar aromaticity and π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets .

Urea-Linked Compounds

  • MK13 : This pyrazole-linked urea () demonstrates antimicrobial activity, attributed to the urea’s ability to disrupt microbial cell membranes or enzyme active sites. The target compound’s urea group may similarly facilitate interactions with biological targets, though its thiazolo-pyrimidine core could redirect selectivity toward kinases or proteases .
  • Compound : Shares the urea linker and methoxyphenyl group but replaces the thiazolo-pyrimidine with a pyrimidine-isopropoxy moiety. This substitution may reduce conformational rigidity, affecting binding kinetics .

Piperazine Derivatives (HBK Series)

The HBK compounds () feature piperazine cores with phenoxyalkyl chains and 2-methoxyphenyl groups. While structurally distinct from the target compound, their shared methoxyphenyl substituent suggests overlapping solubility profiles.

Hydrogen-Bonding and Conformational Analysis

The urea group in the target compound enables bifurcated hydrogen bonds, a feature critical for stabilizing ligand-receptor interactions . In contrast, HBK derivatives rely on piperazine nitrogen atoms for weaker hydrogen bonding, which may explain their lower affinity for rigid enzymatic targets compared to urea-linked analogs . Additionally, the thiazolo-pyrimidine core’s puckering (governed by Cremer-Pople parameters) could influence its conformational adaptability, a factor less pronounced in planar pyrimidine derivatives .

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